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Phenylsuccinonitrile

Cat. No.: B083075
CAS No.: 13706-68-8
M. Wt: 156.18 g/mol
InChI Key: PERNOSOTUDEXCY-UHFFFAOYSA-N
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Description

Historical Context of Dinitrile Chemistry and Phenylsuccinonitrile

The development of dinitrile chemistry has been pivotal for various industrial and synthetic applications. These compounds serve as crucial precursors for polymers, pharmaceuticals, and other fine chemicals. frontiersin.org While the early history of dinitrile chemistry focused on simpler aliphatic and aromatic dinitriles, the introduction of substituents, such as the phenyl group in this compound, opened new avenues for creating stereochemically rich and complex molecules.

Early synthetic approaches to succinonitrile (B93025) and its derivatives often involved the addition of cyanide to unsaturated systems. One of the foundational methods for preparing α,β-dialkyl- and β-alkyl-α-phenylsuccinonitriles was an extension of the Higson and Thorpe method, which relied on the thermal instability of α-alkyl-α,β-dicyanobutyrate and α-alkyl-α,β-dicyanophenylpropionate derivatives. researchgate.net This highlights the long-standing interest in the synthesis of asymmetrically substituted succinonitriles.

Evolution of Synthetic Strategies for Succinonitrile Frameworks

The synthesis of succinonitrile frameworks, including this compound, has evolved significantly over the years, with chemists developing more efficient, selective, and safer methods. numberanalytics.com These strategies can be broadly categorized, with the Michael addition being a particularly prominent and versatile approach. wikipedia.org

The Michael reaction, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-withdrawing group. wikipedia.orglibretexts.org In the context of this compound synthesis, this typically involves the addition of a cyanide source to a cinnamonitrile (B126248) derivative or a related Michael acceptor. researchgate.net

Recent advancements have focused on improving the safety and efficiency of these reactions. For instance, electrochemical methods have been developed for cyanation reactions, offering a safer alternative to handling highly toxic cyanide salts like sodium cyanide (NaCN) or trimethylsilyl (B98337) cyanide (TMSCN). nih.gov One innovative approach utilizes 5-aminotetrazole (B145819) as a source for both electrophilic and nucleophilic cyanide, which can then be used in Michael additions. nih.govacs.org For example, the reaction starting with nitrostyrene (B7858105) can produce 2-phenylsuccinonitrile in a 74% yield. nih.govacs.org

A straightforward method for synthesizing non-symmetrical 3,4-diaryl-substituted pyrroles employs the conjugate addition of cyanide to acrylonitriles to form the intermediate succinonitriles, which are then reduced. researchgate.net This highlights the role of this compound derivatives as key intermediates.

Reaction Type Starting Materials Reagents/Catalyst Yield (%)
Michael AdditionNitrostyrene5-Aminotetrazole (electrochemically generated cyanide)74 nih.govacs.org
Michael AdditionChalcone5-Aminotetrazole (electrochemically generated cyanide)80 nih.govacs.org
Conjugate Addition(E)-N,1-diphenylmethanimine5-Aminotetrazole (electrochemically generated cyanide)70 nih.govacs.org
Conjugate Addition2-(4-(dimethylamino)phenyl)-3-phenylacrylonitrilePotassium Cyanide (KCN)Not specified researchgate.net

Contemporary Relevance of this compound in Synthetic Methodologies

This compound continues to be a highly relevant building block in modern organic synthesis due to its utility as a precursor to a variety of functionalized molecules. nih.govnih.gov Its dinitrile functionality allows for diverse chemical transformations, making it a versatile intermediate. nih.gov

One of the most significant applications of this compound derivatives is in the synthesis of substituted pyrroles. A method involving the condensation of phenylacetonitriles and aldehydes to give acrylonitriles, followed by a conjugate addition of cyanide, yields succinonitriles. These intermediates can then be reduced to provide 3,4-diaryl-substituted pyrroles, which are core structures in natural products like the lamellarin alkaloids. researchgate.net For example, 2-[4-(Dimethylamino)phenyl]-3-phenylsuccinonitrile is a key intermediate in the synthesis of such pyrrole (B145914) derivatives. researchgate.net

Furthermore, the stereoselective synthesis of this compound and its derivatives is of great interest, as it allows for the creation of chiral molecules with specific three-dimensional arrangements. thieme.comiupac.orgrsc.org The ability to control the stereochemistry during the synthesis of the succinonitrile framework is crucial for applications in medicinal chemistry and the synthesis of complex natural products. amazon.combeilstein-journals.org

The development of new synthetic methods, such as photocatalytic dehydrogenative coupling of acetonitrile (B52724), also points towards novel ways to access succinonitrile frameworks, which could be extended to this compound. researchgate.net These modern strategies focus on sustainability and efficiency, further cementing the importance of these dinitrile compounds in contemporary organic chemistry. mdpi.comresearchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2 B083075 Phenylsuccinonitrile CAS No. 13706-68-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylbutanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c11-7-6-10(8-12)9-4-2-1-3-5-9/h1-5,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERNOSOTUDEXCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60929703
Record name 2-Phenylbutanedinitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13706-68-8
Record name Phenylsuccinonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013706688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylbutanedinitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Phenylsuccinonitrile and Its Analogues

Cyanation Reactions for Carbon-Carbon Bond Formation

Cyanation, the process of introducing a cyanide group into a molecule, is a highly valuable transformation in organic synthesis as it facilitates the creation of carbon-carbon bonds. wikipedia.org Nitriles themselves are versatile intermediates, readily converted into other functional groups such as amines, amides, and carboxylic acids. nih.gov Modern synthetic strategies for preparing phenylsuccinonitrile often leverage various forms of cyanation, including nucleophilic addition, electrochemical methods, and conjugate additions.

Nucleophilic addition reactions are a cornerstone of organic synthesis, involving the attack of a nucleophile on an electrophilic center to form a new bond. numberanalytics.com In the context of nitrile synthesis, the cyanide ion (CN⁻) is a potent carbon nucleophile that can be added to various electrophiles. savemyexams.com

A primary strategy for forming nitriles is the nucleophilic substitution of an alkyl halide with an alkali metal cyanide, such as sodium or potassium cyanide. wikipedia.org This SN2 pathway, however, can be complicated by elimination side reactions, particularly with sterically hindered substrates. nih.gov A classic example of nucleophilic addition is the reaction of aldehydes and ketones with hydrogen cyanide (HCN) to form cyanohydrins. libretexts.orgchemguide.co.uk This reaction requires a basic catalyst to generate the nucleophilic cyanide ion from the weakly acidic HCN. libretexts.org For safety, HCN is often generated in situ from salts like KCN or NaCN with the addition of acid. libretexts.orgchemguide.co.uk

While direct nucleophilic substitution on a saturated carbon backbone to construct this compound can be challenging, nucleophilic addition principles are foundational to other methods like the Michael addition, where the cyanide ion acts as the key nucleophile in a conjugate addition reaction to an activated alkene, a pathway highly relevant to succinonitrile (B93025) formation. masterorganicchemistry.com

Electrosynthesis has emerged as a powerful and green alternative to traditional chemical methods, often avoiding harsh reagents and conditions. chemrxiv.orgrsc.org Electrochemical cyanation offers a promising route for conveniently accessing nitriles, though it presents challenges related to the toxicity of cyanide sources and cell design. researchgate.net Recent advancements have focused on generating the cyanide nucleophile in situ and developing scalable flow systems. nih.govsoton.ac.uk

A significant advancement in electrochemical cyanation is the in situ generation of nucleophilic cyanide, which circumvents the need to handle highly toxic reagents like HCN gas or metal cyanides. nih.gov One method involves the electrochemical reduction of acetonitrile (B52724) at a cathode to produce a radical anion, which then releases the cyanide anion. chemrxiv.org This electrogenerated cyanide can then react with a suitable substrate in the same pot, providing a simple, fast, and non-toxic route for cyanation. chemrxiv.org

Another innovative and safer approach utilizes 5-aminotetrazole (B145819) as a precursor for the cyanide source. nih.govacs.org Through electrolysis, 5-aminotetrazole can be converted into either an electrophilic or a nucleophilic cyanide species. nih.govacs.orgnih.gov To generate the nucleophilic cyanide, a solution of 5-aminotetrazole is electrolyzed in methanol (B129727) with sodium methoxide, using a graphite (B72142) anode and a platinum cathode. nih.govacs.org This method has been successfully applied to a variety of cyanation reactions, including the nucleophilic addition of cyanide to electrophiles, without directly using hazardous cyanide salts. nih.govresearchgate.netnih.gov

Table 1: Conditions for Electrochemical Generation of Nucleophilic Cyanide

Cyanide PrecursorElectrolysis ConditionsAnode MaterialCathode MaterialKey FindingsReference
AcetonitrileConstant current, 0°C, in n-Bu4NBF4/acetonitrileMagnesiumCarbonElectrogenerated acetonitrile radical anion releases cyanide anion for subsequent reaction. chemrxiv.org
5-AminotetrazoleConstant current density (J = 41.7 mA·cm⁻²), in methanol with NaOMeGraphitePlatinumProvides a safer, mild, and practical route to generating nucleophilic cyanide for various reactions. nih.govacs.org

A major advantage of modern electrosynthesis is its compatibility with continuous flow reactor technology. cardiff.ac.ukproject-miel.eu Flow electrosynthesis overcomes many limitations of traditional batch reactors, such as poor mass transfer and large inter-electrode gaps, leading to improved reaction efficiency, selectivity, and reproducibility. soton.ac.ukcardiff.ac.uk The small channel dimensions in flow cells enhance the electrode surface-area-to-volume ratio, which improves conversion rates. soton.ac.ukproject-miel.eu

The electrochemical cyanation methodology using 5-aminotetrazole as a cyanide source has been successfully transferred to a flow electrosynthesis setup. nih.govnih.gov This transition demonstrates the potential for large-scale, continuous production of cyanated compounds, highlighting the scalability and industrial applicability of the electrochemical approach. nih.govnih.gov Flow systems offer precise control over reaction conditions, which is crucial for optimizing complex transformations and ensuring consistent product quality. cardiff.ac.uk The development of various flow cell designs, including extended path and serpentine (B99607) channel reactors, allows for laboratory scale-up, enabling the production of gram-scale quantities of material. soton.ac.uk

The Michael addition, or conjugate addition, is a widely used method for forming carbon-carbon bonds in a mild and efficient manner. wikipedia.org The reaction involves the addition of a nucleophile, known as a Michael donor, to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene, known as a Michael acceptor. masterorganicchemistry.comwikipedia.org

For the synthesis of this compound, the Michael addition provides a direct and powerful route. In this context, a cyanide ion acts as the Michael donor, and a phenyl-substituted α,β-unsaturated nitrile, such as cinnamonitrile (B126248) (3-phenylacrylonitrile), serves as the Michael acceptor. The reaction proceeds in three main steps: formation of the nucleophile, conjugate addition of the nucleophile to the alkene, and protonation of the resulting enolate intermediate. masterorganicchemistry.com The use of cinnamonitrile as the starting material allows for the direct installation of both the phenyl group and one of the nitrile groups, with the second nitrile being introduced via the cyanide nucleophile.

One specific protocol for synthesizing this compound involves the Michael addition of a cyanide source to cinnamonitrile in the presence of tetrabutylammonium (B224687) fluoride (B91410) in a tetrahydrofuran (B95107) and acetonitrile solvent mixture at room temperature. chemicalbook.com The reaction proceeds under inert atmosphere and is complete within two hours. chemicalbook.com

Table 2: Michael Addition for this compound Synthesis

Michael AcceptorMichael Donor (Source)Catalyst/ReagentSolventKey FeaturesReference
CinnamonitrileCyanide ionTetrabutylammonium fluorideTetrahydrofuran/AcetonitrileDirect formation of this compound backbone via conjugate addition. chemicalbook.com

Cyanoethylation is a specific type of Michael addition where the Michael acceptor is acrylonitrile (B1666552). The reaction involves the addition of a nucleophile containing an active hydrogen to the carbon-carbon double bond of acrylonitrile, typically catalyzed by a base. dss.go.th

In a general sense, the synthesis of succinonitrile derivatives can be achieved through base-catalyzed processes. For instance, crude acrylonitrile can be treated with a base like sodium hydroxide (B78521), which converts it to the less volatile succinonitrile and its derivatives. google.com The synthesis of 2-(β-cyanoethyl)cycloalkanones has been demonstrated through the cyanoethylation of the corresponding cycloalkanone enamines, showcasing a base-catalyzed pathway to introduce a cyanoethyl group. dss.go.th

While direct base-catalyzed cyanoethylation of a phenyl-containing substrate to yield this compound is not commonly reported, related principles apply. For example, the hydrogenation of nitriles formed from cyanoethylation processes is a known route to produce amines, indicating the versatility of the cyanoethylated products. google.com The synthesis of succinonitrile derivatives often relies on the reactivity of acrylonitrile in the presence of a base and a suitable nucleophile.

Electrochemical Approaches to Cyanation

Derivatization of Phenylacetonitriles to Succinonitrile Structures

A prominent pathway to this compound and its analogues involves the transformation of phenylacetonitriles into the target succinonitrile framework. This is typically achieved through a sequential process that first builds an activated alkene intermediate, which is then subjected to a cyanide addition.

Condensation-Cyanide Addition Sequences

A well-established method for synthesizing diaryl-substituted succinonitriles involves a two-step sequence beginning with the Knoevenagel condensation. dss.go.th In this step, a phenylacetonitrile (B145931) (also known as benzyl (B1604629) cyanide) reacts with an aromatic aldehyde. This reaction is base-catalyzed, using reagents such as sodium ethoxide or piperidine, to form an α,β-unsaturated nitrile, specifically a cinnamonitrile derivative. nih.gov

The efficiency of the initial Knoevenagel condensation can be quite high, as demonstrated in the synthesis of various acrylonitrile derivatives.

Table 1: Knoevenagel Condensation of Phenylacetonitrile with Various Aldehydes This table is generated based on data from cited research papers for illustrative purposes.

Phenylacetonitrile Derivative Aldehyde Catalyst Yield of Acrylonitrile Intermediate
Phenylacetonitrile Benzaldehyde Sodium Ethoxide 87-97% nih.gov
Phenylacetonitrile Anisaldehyde Sodium Ethoxide Similar high yields reported nih.gov
p-Methoxybenzyl cyanide Anisaldehyde Sodium Ethoxide Similar high yields reported nih.gov

Rearrangement and Elimination Pathways in this compound Synthesis

Beyond sequential additions, the synthesis of phenylsuccinonitriles can also be approached through pathways involving molecular rearrangements or elimination reactions. These methods offer alternative strategies, sometimes leveraging the inherent stability or instability of specific precursors.

Thermal Instability-Driven Methods for Substituted Phenylsuccinonitriles

A notable method for preparing certain substituted phenylsuccinonitriles relies on the thermal instability of specifically designed precursor molecules. Research has described a general method for synthesizing β-alkyl-α-phenylsuccinonitriles that is dependent on the thermal instability of tert-butyl α-alkyl-α,β-dicyanophenylpropionate esters. rsc.org Similarly, α,β-dialkylsuccinonitriles can be prepared by the pyrolysis of cyanohydrin acetates derived from β-ketonitriles. rsc.org These methods utilize heat to drive the decomposition of a more complex starting material, leading to the formation of the desired succinonitrile structure through the elimination of a stable byproduct like isobutylene (B52900) and carbon dioxide.

Conversely, elimination pathways can also be observed in the reverse direction. For instance, heating α,β-dithis compound in alcohol at 180°C in a sealed tube or at higher temperatures (230–250°C) with a palladium catalyst results in the elimination of hydrogen cyanide to form α-phenylcinnamonitrile. nih.gov

Novel Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry seeks more efficient, selective, and safer catalytic methods. In the context of this compound synthesis, novel approaches are emerging that move away from traditional stoichiometric reagents. These methods include electrochemical synthesis and the potential application of broader concepts like organocatalysis and photocatalysis. tcichemicals.commdpi.combeilstein-journals.orgprinceton.edu

One innovative example is the electrochemical synthesis of 2-phenylsuccinonitrile from nitrostyrene (B7858105). nih.govacs.org This method employs 5-aminotetrazole as a safer, in-situ source of cyanide ions, which are generated electrochemically. The cyanide then participates in a Michael addition reaction with the nitrostyrene. This electro-synthetic approach provides a 74% yield of 2-phenylsuccinonitrile under mild conditions, showcasing a significant advancement over methods that require handling highly toxic cyanide salts directly. nih.govacs.org The versatility of this electrochemical cyanation has been demonstrated with various electrophiles, including chalcones and benzyl bromides. nih.govacs.org

Table 2: Electrochemical Cyanation of Various Electrophiles This table is generated based on data from cited research papers for illustrative purposes.

Electrophile Cyanide Source Conditions Product Yield
Nitrostyrene 5-Aminotetrazole (electrochemically activated) Methanol, NaOMe 2-Phenylsuccinonitrile 74% nih.govacs.org
Chalcone 5-Aminotetrazole (electrochemically activated) Methanol, NaOMe β-Cyanoketone 80% nih.govacs.org

While specific applications of organocatalysis or photocatalysis for the direct synthesis of this compound are not extensively detailed in the provided context, these fields represent a major frontier in chemical synthesis. mdpi.combeilstein-journals.org The principles of using small organic molecules or light-activated catalysts to drive reactions offer promising avenues for future developments in the synthesis of nitrile-containing compounds. mdpi.combeilstein-journals.org

Mechanistic Investigations of Reactions Involving Phenylsuccinonitrile

Mechanisms of Phenylsuccinonitrile Functionalization

The functionalization of this compound can proceed through several pathways, with oxidative transformations and hydration being two prominent examples. These reactions allow for the conversion of the nitrile functionalities into other valuable chemical groups, and understanding their mechanisms is crucial for controlling product distribution and achieving desired synthetic outcomes.

The oxidative transformation of this compound can lead to a variety of products, depending on the reaction conditions and the oxidizing agents employed. A key oxidative pathway for nitriles is oxidative decyanation, which involves the removal of a cyano group and the formation of a carbonyl group. While specific studies on the product distribution of this compound's oxidative transformations are not extensively detailed in the available literature, mechanistic insights can be drawn from studies on related secondary nitriles.

One plausible mechanism for the oxidative decyanation of this compound involves the formation of an α-hydroperoxynitrile intermediate. This process would be initiated by the deprotonation of one of the α-hydrogens, facilitated by a base, to form a resonance-stabilized carbanion. This carbanion can then be trapped by molecular oxygen to yield the α-hydroperoxynitrile. Subsequent reduction of this intermediate would produce a cyanohydrin, which can then be converted to a ketone under basic conditions. The expected ketone product from the oxidative decyanation of one of the nitrile groups would be 2-cyano-2-phenylacetophenone. Further oxidation could potentially lead to the formation of benzil.

The product distribution in such reactions is highly dependent on the control of reaction parameters such as the nature of the base, the oxidizing agent, temperature, and reaction time. For instance, the choice of a mild versus a strong oxidizing agent could determine whether the reaction stops at the monoketone stage or proceeds to further oxidation products.

Table 1: Potential Products of this compound Oxidative Transformation

Reactant Oxidizing System Potential Products
This compound Base, O2; then reduction 2-cyano-2-phenylacetophenone

Note: This table is illustrative of potential outcomes based on general mechanisms of nitrile oxidation.

The hydration of nitriles to amides is a fundamental organic transformation. For this compound, this reaction can proceed under either acidic or basic conditions to yield phenylsuccinamide or its partially hydrolyzed derivatives.

Under acid-catalyzed conditions , the mechanism initiates with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the activated nitrile carbon. This is followed by deprotonation of the resulting oxonium ion and tautomerization of the imidic acid intermediate to form the corresponding amide. For this compound, the selective mono-hydration to form 2-cyano-3-phenylpropenamide or the complete di-hydration to phenylsuccinamide would depend on the stoichiometric control of the reagents and the reaction conditions.

In a base-catalyzed hydration mechanism, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting anionic intermediate is then protonated by water to form an imidic acid, which tautomerizes to the amide. This process can occur sequentially for both nitrile groups of this compound. The relative rates of the first and second hydration steps will influence the product distribution between the mono-amide and the di-amide.

Role of this compound as a Reactive Intermediate Precursor

This compound can serve as a precursor to various reactive intermediates, including carbon-centered radicals and carbanions. The stability and subsequent reactions of these intermediates are of significant interest in synthetic and mechanistic chemistry.

Carbon-centered radicals can be generated from this compound through several methods, including thermolysis or photolysis, and electrochemical oxidation. The homolytic cleavage of a C-H or C-C bond can lead to the formation of radical species. For instance, under electron ionization conditions in mass spectrometry, a molecule can eject a valence electron to form a radical cation (M•+). libretexts.org This radical cation can then undergo fragmentation.

The most likely carbon-centered radical to be formed from this compound would be the cyanophenylmethyl radical , resulting from the cleavage of the bond between the two chiral carbons. The stability of this radical is enhanced by the resonance delocalization of the unpaired electron with both the phenyl ring and the cyano group. Once generated, these radicals can participate in a variety of reactions, including hydrogen atom abstraction, addition to multiple bonds, or radical-radical coupling. The specific behavior of these radicals would be influenced by the reaction environment, such as the presence of radical initiators or scavengers.

The hydrogens alpha to the cyano groups in this compound are acidic due to the electron-withdrawing nature of the nitrile group, which stabilizes the resulting carbanion through resonance. beilstein-journals.orgdtic.mil The pKa of hydrogens alpha to a nitrile group is significantly lower than that of a simple alkane. The presence of two cyano groups and a phenyl group further enhances the acidity of the methine protons in this compound, facilitating the formation of a carbanion upon treatment with a suitable base.

The generated carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. For instance, the alkylation of the this compound-derived carbanion with alkyl halides is a plausible pathway for the synthesis of more complex derivatives. researchgate.net The stereochemical outcome of such reactions would be of particular interest due to the presence of a stereocenter at the carbanionic carbon.

Table 2: Factors Influencing this compound Carbanion Stability

Factor Influence on Carbanion Stability
Inductive Effect The electron-withdrawing cyano groups stabilize the negative charge.
Resonance The negative charge is delocalized onto the nitrogen atom of the cyano group and into the phenyl ring.

| Hybridization | The carbanionic carbon is likely sp2 hybridized to maximize resonance stabilization. |

Elucidation of Reaction Pathways for Derivative Formation

The reactive intermediates generated from this compound can be utilized in the synthesis of a variety of derivatives, including heterocyclic compounds. For example, the dinitrile functionality of this compound makes it a potential precursor for the synthesis of five- or six-membered rings containing nitrogen.

One hypothetical pathway could involve the partial reduction of one of the nitrile groups to an amine, followed by intramolecular cyclization with the remaining nitrile group to form a lactam, specifically a piperidone derivative. Such a transformation would likely proceed through an imine intermediate. The synthesis of piperidones is of significant interest due to their prevalence in natural products and pharmaceuticals. researchgate.netresearchgate.net Multi-component reactions involving dinitriles are a known strategy for the construction of such heterocyclic scaffolds. researchgate.net

Another potential reaction pathway involves the reaction of the this compound-derived carbanion with electrophiles that can lead to cyclization. For example, reaction with a suitable dielectrophile could lead to the formation of carbocyclic or heterocyclic ring systems. The elucidation of these reaction pathways often requires a combination of experimental studies, including the isolation and characterization of intermediates, and computational modeling to understand the reaction energetics and transition states.

Lithium Salt Condensation Mechanisms

While specific studies detailing the lithium salt condensation mechanism of this compound are not extensively documented, the reactivity of related α-aryl nitriles provides a strong basis for understanding this transformation. The reaction is initiated by the deprotonation of the acidic α-proton of this compound by a strong lithium base, such as lithium diisopropylamide (LDA). This abstraction is facilitated by the electron-withdrawing nature of the adjacent phenyl and cyano groups, which stabilize the resulting carbanion.

The generated lithium salt, a nucleophilic carbanion, can then participate in condensation reactions with various electrophiles. For instance, in a reaction analogous to the condensation of phenylacetonitrile (B145931) with an ester, the lithium salt of this compound could react with an acyl chloride or an ester. The mechanism would involve the nucleophilic attack of the carbanion on the electrophilic carbonyl carbon of the acylating agent. This addition is followed by the elimination of the leaving group (e.g., chloride or alkoxide), leading to the formation of a new carbon-carbon bond and yielding a β-ketonitrile derivative of this compound.

The general steps of this proposed mechanism are outlined below:

Deprotonation: A strong lithium base removes the acidic proton at the carbon atom bearing the phenyl group, forming a resonance-stabilized carbanion (the lithium salt).

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of a suitable electrophile (e.g., an acyl chloride).

Elimination: The tetrahedral intermediate collapses, eliminating the leaving group to regenerate the carbonyl group and form the final product.

This mechanistic pathway is fundamental to the construction of more complex molecular architectures from this compound.

Mannich-type Reactions

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. nih.gov this compound, with its acidic benzylic proton, can serve as the active hydrogen component in such reactions. The mechanism of the Mannich reaction involving this compound can be understood through the following key steps:

Formation of the Eschenmoser's salt analog: In the presence of an acid catalyst, the amine reacts with formaldehyde (B43269) to form a highly electrophilic iminium ion, often referred to as an Eschenmoser's salt precursor. adichemistry.com

Enolization/Carbanion Formation: The this compound undergoes deprotonation at the α-carbon by a base or enolizes under acidic conditions to form a nucleophilic enol or enolate-like species.

Nucleophilic Attack: The nucleophilic carbon of the enol or carbanion attacks the electrophilic carbon of the iminium ion.

Proton Transfer: A final proton transfer step yields the β-amino-phenylsuccinonitrile derivative, also known as a Mannich base.

A study on the Mannich reaction of the closely related diphenylacetonitrile (B117805) with formaldehyde and various secondary amines reported the successful formation of the corresponding α,α-diphenyl-β-substituted-aminopropionitriles. sci-hub.se This provides strong evidence that this compound would undergo a similar transformation. The reaction conditions, such as temperature and the nature of the amine, would likely influence the yield and rate of the reaction.

Reactant 1Reactant 2Reactant 3Product Type
This compoundFormaldehydeSecondary Amineβ-Amino-phenylsuccinonitrile
DiphenylacetonitrileFormaldehydeDimethylamineα,α-Diphenyl-β-dimethylaminopropionitrile

Table 1: Comparison of Mannich Reaction Components and Products

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions at the α-carbon of this compound are plausible, particularly if a suitable leaving group is present at this position. The mechanism of such a reaction would likely proceed via either an SN1 or SN2 pathway, depending on the reaction conditions and the nature of the substrate and nucleophile.

SN2 Mechanism: A bimolecular nucleophilic substitution (SN2) reaction would involve a one-step process where the nucleophile attacks the α-carbon, and the leaving group departs simultaneously. This mechanism would result in an inversion of stereochemistry at the chiral center. For an SN2 reaction to be favored, a primary or secondary substrate with a good leaving group and a strong nucleophile are typically required.

SN1 Mechanism: A unimolecular nucleophilic substitution (SN1) reaction would proceed through a two-step mechanism. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. The phenyl group would stabilize this carbocation through resonance. In the second step, the nucleophile attacks the planar carbocation. This can occur from either face, leading to a racemic or near-racemic mixture of products if the starting material is chiral. SN1 reactions are favored for tertiary substrates and in the presence of polar, protic solvents.

Given that the α-carbon in a substituted this compound would be secondary, both SN1 and SN2 mechanisms could be competitive. The choice of solvent, the strength of the nucleophile, and the nature of the leaving group would be critical in determining the predominant pathway.

MechanismSubstrate PreferenceNucleophileSolventStereochemical Outcome
SN1Tertiary > SecondaryWeakPolar ProticRacemization
SN2Methyl > Primary > SecondaryStrongPolar AproticInversion of Configuration

Table 2: Factors Influencing Nucleophilic Substitution Mechanisms

Stereochemical Considerations in this compound Reactions

This compound possesses a chiral center at the carbon atom bonded to the phenyl group and a hydrogen atom. Consequently, reactions involving this chiral center can have significant stereochemical implications.

In the lithium salt condensation and Mannich-type reactions , the initial deprotonation of the α-carbon leads to the formation of a planar or rapidly inverting carbanion/enolate. The subsequent attack of this nucleophile on an electrophile can occur from either face of the planar intermediate. If the starting material is a single enantiomer of a substituted this compound, this can lead to the formation of a racemic mixture of the product, as the stereochemical information at the α-carbon is lost. However, the presence of other chiral centers in the molecule or the use of chiral catalysts could potentially induce diastereoselectivity or enantioselectivity in these reactions.

For nucleophilic substitution reactions , the stereochemical outcome is directly dependent on the reaction mechanism. As previously discussed, an SN2 reaction at the chiral center of a this compound derivative would proceed with inversion of configuration. In contrast, an SN1 reaction would lead to racemization due to the formation of a planar carbocation intermediate. Therefore, controlling the reaction conditions to favor one mechanism over the other is crucial for achieving a desired stereochemical outcome.

The synthesis of specific stereoisomers of this compound derivatives is of interest in medicinal chemistry, where the biological activity of a molecule is often dependent on its three-dimensional structure. Techniques such as asymmetric synthesis, using chiral auxiliaries or catalysts, could be employed to control the stereochemistry of reactions involving this compound.

Reaction TypeIntermediateGeneral Stereochemical OutcomePotential for Control
Lithium Salt CondensationPlanar Carbanion/EnolateRacemizationChiral auxiliaries, catalysts
Mannich-type ReactionPlanar Enol/EnolateRacemizationChiral amines, catalysts
Nucleophilic Substitution (SN1)Planar CarbocationRacemizationSubstrate control
Nucleophilic Substitution (SN2)Pentacoordinate Transition StateInversion of ConfigurationReaction condition control

Table 3: Stereochemical Outcomes of Reactions at the Chiral Center of this compound

Exploration of Phenylsuccinonitrile Derivatives and Their Advanced Applications

Synthesis and Structural Characterization of Substituted Phenylsuccinonitriles

The introduction of various substituent groups onto the phenylsuccinonitrile core fundamentally alters its steric and electronic characteristics, leading to novel properties and applications. Methodologies have been developed to produce a range of alkylated and arylated derivatives, as well as related heterocyclic structures.

A general synthetic route has been described for the preparation of both α,β-dialkyl- and β-alkyl-α-phenylsuccinonitriles. researchgate.netresearchgate.net This method leverages the thermal instability of specific tertiary butyl ester intermediates. The synthesis proceeds via the following key precursors:

tert -Butyl α-alkyl-α,β-dicyanobutyrate for α,β-dialkylsuccinonitriles.

tert -Butyl α-alkyl-α,β-dicyanophenylpropionate for β-alkyl-α-phenylsuccinonitriles. researchgate.netresearchgate.net

These precursor compounds are accessible in good yields through an extension of the Higson and Thorpe method. researchgate.netresearchgate.net The subsequent pyrolysis of these intermediates leads to the formation of the desired substituted this compound derivatives. This approach provides a systematic way to introduce alkyl groups at specific positions on the succinonitrile (B93025) backbone.

Tetrathis compound (TPSN), also referred to as 2,2,3,3-Tetrathis compound (TPE-CN), is a highly substituted derivative where all four non-nitrile positions on the ethane (B1197151) backbone are occupied by phenyl groups. eu-japan.eu Its synthesis has been reported in the literature, often in the context of its unique properties as a C-C labile compound. eu-japan.eu TPSN and its analogues function as thermal initiators in free-radical polymerization. researchgate.netdokumen.pub For instance, tetrathis compound has been shown to initiate the polymerization of polar monomers like methyl methacrylate (B99206). dokumen.pub

The mechanism involves the thermal cleavage of the central, sterically strained carbon-carbon bond, generating two diphenylcyanomethyl radicals (Ph₂C(CN)•). researchgate.netacs.org This dissociation is reversible. These primary radicals can then initiate polymerization. researchgate.net The dissociation energy for tetrathis compound has been measured at 94.3 ± 9.2 kJ/mol. researchgate.net

A notable analogue is the bridged tetraaryl succinonitrile (TASN), which has been synthesized and incorporated into polymers to act as a mechanophore—a unit that responds to mechanical stress with an optical signal. acs.org The synthesis of these complex molecules is achieved by adapting established literature procedures. acs.org

Table 1: Properties and Applications of Tetrathis compound (TPSN)

Property/ApplicationDescription
Chemical Name 2,2,3,3-Tetrathis compound
Common Acronyms TPSN, TPE-CN
Key Feature Thermally labile central C-C bond
Primary Function Free-radical initiator
Mechanism Homolytic cleavage into two stable diphenylcyanomethyl radicals
Application Example Initiator for the polymerization of methyl methacrylate and other monomers
Analogue Example Bridged Tetraaryl Succinonitrile (TASN) used as a mechanophore in polymers

This compound serves as a precursor for heterocyclic structures such as succinimides. A key example is the synthesis of derivatives of N-methyl-2-phenylsuccinimide, which have been investigated as potential anticonvulsant agents. nih.govlookchem.com The synthesis of these compounds can be achieved through methods such as lithium salt condensation and the Mannich reaction. nih.gov

One reported synthesis involves preparing N-methyl-2-phenylsuccinimide and then performing nitration with fuming nitric acid to produce the p-nitro derivative. lookchem.com This intermediate can be further modified. For example, catalytic reduction of the nitro group yields the corresponding arylamine, 2-(p-aminophenyl)-N-methylsuccinimide, which can then be converted into various amides. lookchem.com A series of new phenylsuccinimide derivatives, including those with bromine, fluorine, or trifluoromethyl group substitutions, have been synthesized and shown to possess marked anticonvulsant activity. nih.gov The N-morpholinemethyl derivative of m-bromophenylsuccinimide was identified as a particularly interesting compound due to its strong and long-lasting protective action against seizures in pharmacological screenings. nih.gov

This compound as a Precursor in Complex Molecule Synthesis

The reactivity of the nitrile groups and the adjacent carbon atoms makes this compound a valuable starting material for constructing more elaborate molecules, including biologically active compounds and various heterocyclic systems.

The chemical framework of this compound is a component of molecules with potential therapeutic applications. As mentioned previously, derivatives of N-methyl-2-phenylsuccinimide, which are synthesized from this compound precursors, have shown significant potential as anticonvulsant agents. nih.govnih.gov

The research in this area has led to the synthesis and pharmacological screening of numerous phenylsuccinimide derivatives. nih.gov Studies have identified specific structural features that correlate with enhanced biological activity. For instance, meta-substitution on the phenyl ring with electron-withdrawing groups like bromine, fluorine, and trifluoromethyl has been found to produce compounds with notable anticonvulsant properties. nih.gov Furthermore, the addition of groups via the succinimide (B58015) nitrogen, such as in the N-morpholinemethyl derivative of m-bromophenylsuccinimide, has been shown to yield drugs with strong antipentetrazole action and efficacy against maximal electroshock seizures. nih.gov This demonstrates the utility of the phenylsuccinimide skeleton, derived from this compound, as a scaffold for developing new central nervous system agents.

Table 2: Examples of Biologically Active Phenylsuccinimide Derivatives

Base StructureSubstituent(s)Investigated Biological ActivityReference
PhenylsuccinimideN-methyl, p-nitroPrecursor for further synthesis lookchem.com
PhenylsuccinimideN-methyl, p-aminoPharmaceutical intermediate lookchem.com
Phenylsuccinimidem-Bromo, N-morpholinemethylAnticonvulsant, Antipentetrazole action nih.gov
Phenylsuccinimidem-FluoroAnticonvulsant nih.gov
Phenylsuccinimidem-TrifluoromethylAnticonvulsant nih.gov

This compound and its close chemical relatives can be utilized as precursors for the synthesis of nitrogen-containing heterocycles like pyrroles, which are core structures in many pharmaceuticals and natural products. numberanalytics.com While direct conversion of this compound is complex, related dinitrile structures are employed in cyclization reactions. The general strategy often involves the reaction of a dinitrile with another reagent that provides the remaining atoms needed to form the heterocyclic ring.

One powerful method for pyrrole (B145914) synthesis is the [3+2] cycloaddition reaction. numberanalytics.comorganic-chemistry.org In a relevant approach, mesoionic compounds, which are 1,3-dipoles, are generated in situ and react with alkynes to form the pyrrole ring. organic-chemistry.org For example, a one-pot reaction of imines, acid chlorides, and phosphonites can create phosphorus-based 1,3-dipolar reagents that are isomeric with classic Wittig reagents. These intermediates readily undergo cycloaddition with a variety of alkynes to produce highly substituted pyrroles in excellent yields. organic-chemistry.org This modular strategy allows for the construction of diverse pyrrole structures by varying the imine, acid chloride, and alkyne components. organic-chemistry.org

Additionally, biocatalytic methods have been developed for pyrrole synthesis, such as using a transaminase (ATA) to create α-amino ketone intermediates which can then react with β-keto esters in a biocatalytic version of the Knorr pyrrole synthesis. nih.gov These modern synthetic methods highlight the potential for dinitrile-containing precursors to be converted into valuable heterocyclic products. nih.govrsc.org

Transformation to Ketones via Nitrile Hydrolysis

The transformation of nitriles to ketones is a fundamental reaction in organic synthesis, providing a valuable route to these important carbonyl compounds. In the context of this compound and its derivatives, this transformation typically involves the reaction of the nitrile groups with organometallic reagents, such as Grignard or organolithium reagents, followed by hydrolysis. chemistrysteps.comlibretexts.orglibretexts.orgmasterorganicchemistry.comchegg.compearson.comlibretexts.org

The general mechanism proceeds through the nucleophilic addition of the organometallic reagent to the electrophilic carbon of the nitrile. chemistrysteps.comlibretexts.org This addition forms an intermediate imine anion. libretexts.orglibretexts.org A subsequent aqueous workup hydrolyzes this intermediate to yield the corresponding ketone. libretexts.orglibretexts.orglibretexts.org A key feature of this reaction is that only one equivalent of the organometallic reagent adds to the nitrile, preventing further reaction to an alcohol, which is often observed with other carbonyl compounds. chemistrysteps.com This is because the negatively charged imine intermediate is resistant to a second nucleophilic addition. chemistrysteps.com

The reaction can be catalyzed by acids, which protonate the nitrogen atom of the nitrile, thereby increasing the electrophilicity of the carbon atom and facilitating the nucleophilic attack. pressbooks.pub The hydrolysis of the resulting imine can also occur under either acidic or basic conditions. libretexts.orgchemistrysteps.com

The choice of the organometallic reagent allows for the introduction of a wide variety of substituents, making this a versatile method for the synthesis of diverse ketones from this compound precursors. For instance, reacting a nitrile with a Grignard reagent (R-MgX) will introduce the 'R' group from the Grignard reagent onto the carbon of the original nitrile group, which then becomes the carbonyl carbon of the resulting ketone. masterorganicchemistry.comlibretexts.org

A general representation of the transformation of a nitrile to a ketone is shown below:

Nucleophilic Addition: R-CN + R'-MgX → R-C(R')=N-MgX

Hydrolysis: R-C(R')=N-MgX + H₂O → R-C(=O)-R' + NH₃ + Mg(OH)X

This synthetic strategy is applicable to a broad range of nitriles and organometallic reagents, offering a reliable method for the preparation of ketones with specific structural features.

Advanced Material Science Applications of this compound-based Systems

Derivatives of this compound have emerged as versatile building blocks in the field of material science. Their unique structural and electronic properties have led to their use in a variety of advanced applications, ranging from controlling polymerization reactions to the construction of complex supramolecular architectures. purdue.educmu.edunih.govnih.govicheme.orgsigmaaldrich.com

Polymerization Inhibition and Control Agents

Spontaneous polymerization of reactive monomers can be a significant issue during storage and transportation. aai.solutions Polymerization inhibitors are chemical substances added to monomers to prevent this unwanted polymerization. this compound derivatives have shown potential in this area. These compounds can act as inhibitors by deactivating the growing polymer chains, effectively stopping or slowing the polymerization process. icheme.org

The mechanism of inhibition often involves the reaction of the inhibitor with the free radicals that propagate the polymerization chain reaction. icheme.org This creates a non-reactive or less reactive species, thus terminating the chain. The effectiveness of an inhibitor can be influenced by factors such as its concentration and the temperature of the system. icheme.org The introduction of an inhibitor typically results in an induction period, during which the rate of polymerization is essentially zero.

Beyond simple inhibition, there is a growing interest in controlled polymerization techniques, which allow for the synthesis of polymers with well-defined architectures and molecular weights. mdpi.com Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization utilize chain transfer agents to mediate the polymerization in a controlled manner. sigmaaldrich.com While direct applications of this compound in RAFT are not extensively documented in the provided results, the fundamental principles of radical stabilization and reaction control are central to both inhibition and controlled polymerization.

Free Radical Initiator Systems in Polymer Science

In contrast to inhibiting polymerization, certain derivatives of this compound can be modified to act as free radical initiators. pearson.comsigmaaldrich.com Radical initiators are compounds that, under specific conditions like heat or light, decompose to generate free radicals. wikipedia.orgpergan.com These radicals then initiate the polymerization of monomers. pergan.comlibretexts.org

Azo compounds are a well-known class of radical initiators. wikipedia.orgpergan.comijrpc.com These molecules contain a diazo group (-N=N-) and, upon decomposition, release nitrogen gas and two carbon-centered radicals. wikipedia.orgchemours.com By incorporating the this compound moiety into an azo compound structure, it is possible to create initiators that can be used in various polymerization processes, including bulk, solution, suspension, and emulsion polymerizations. chemours.com

The choice of initiator is crucial for controlling the polymerization process and depends on factors like the desired reaction temperature and the solvent system being used. sigmaaldrich.com The decomposition rate of the initiator, often characterized by its half-life at a given temperature, is a key parameter in designing a polymerization reaction. polymerinnovationblog.com

Table 1: Common Types of Radical Initiators

Initiator TypeGeneral StructureActivation Method
Azo CompoundsR-N=N-R'Heat or Light wikipedia.org
Organic PeroxidesR-O-O-R'Heat pergan.com
HalogensX₂UV Light wikipedia.org
Inorganic Peroxides[O₃SO-OSO₃]²⁻Dissolution in solution wikipedia.org

Supramolecular Architectures and Self-Assemblies

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. wikipedia.orgwikipedia.org this compound derivatives, with their potential for various intermolecular forces, are valuable components in the construction of such architectures. cmu.eduijrpc.comnih.gov

Principles of Self-Assembly in this compound Systems

Self-assembly is the spontaneous organization of molecules into ordered structures. purdue.edunih.gov In systems based on this compound derivatives, this process is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. wikipedia.org The specific geometry and functional groups of the this compound derivative will dictate the nature and directionality of these interactions, leading to the formation of predictable and often complex supramolecular structures. nih.gov

For instance, the introduction of functional groups capable of forming strong hydrogen bonds can lead to the formation of well-defined one-, two-, or three-dimensional networks. nih.gov The aromatic phenyl rings can participate in π-π stacking interactions, further stabilizing the self-assembled structure. The interplay of these forces allows for the creation of a wide range of nano- and micro-scale architectures. arxiv.org

Molecular Recognition Properties

Molecular recognition is a key concept in supramolecular chemistry, referring to the specific binding of a "guest" molecule to a "host" molecule. wikipedia.org The well-defined cavities and binding sites created within the supramolecular architectures of this compound derivatives can enable them to act as hosts for specific guest molecules. nih.gov

This recognition is based on the principle of complementarity, where the size, shape, and chemical properties of the host's binding site match those of the guest. nih.gov The same non-covalent interactions that drive self-assembly are also responsible for host-guest binding. wikipedia.org The ability to design this compound-based systems with specific molecular recognition properties opens up possibilities for applications in sensing, separations, and catalysis. nih.govnih.govthno.org For example, a host system could be designed to selectively bind to a particular pollutant, forming the basis of a chemical sensor.

Computational and Theoretical Studies of Phenylsuccinonitrile Chemistry

Predictive Modeling for Novel Phenylsuccinonitrile Derivatives and Reactivity

In the realm of modern chemistry, computational and theoretical studies serve as powerful tools to accelerate the discovery and development of new molecules with tailored properties. Predictive modeling, in particular, utilizes computational algorithms and theoretical principles to forecast the behavior and characteristics of chemical compounds before their synthesis, saving significant time and resources. For this compound and its potential derivatives, these predictive approaches are invaluable for designing novel compounds with specific reactivity profiles and desired functionalities.

Predictive modeling in chemistry often falls into two broad categories: methods based on chemical structure-property relationships and those grounded in quantum mechanics. Quantitative Structure-Activity Relationship (QSAR) models are a prime example of the former, establishing correlations between molecular descriptors and experimental outcomes. europa.eubiointerfaceresearch.com On the other hand, methods like Density Functional Theory (DFT) use the principles of quantum mechanics to calculate the electronic structure of molecules, providing deep insights into their intrinsic reactivity. rsc.orgresearchgate.net

Designing Novel this compound Derivatives through Predictive Modeling

The design of new this compound derivatives with enhanced or specific properties is a key area where predictive modeling can make a significant impact. By systematically modifying the this compound scaffold—for instance, by introducing various substituents on the phenyl ring or at the alpha- and beta-positions of the succinonitrile (B93025) chain—a vast library of virtual compounds can be generated. Computational screening of this library can then identify promising candidates for synthesis.

Quantitative Structure-Activity Relationship (QSAR) is a methodology frequently employed for this purpose. mdpi.comnih.gov QSAR models are mathematical equations that relate the chemical structure of a compound to a specific property, such as biological activity, toxicity, or photophysical characteristics. europa.eu The process involves calculating a set of molecular descriptors for a series of known compounds and then using statistical methods to find a correlation with the measured property. Once a robust model is developed, it can be used to predict the properties of new, unsynthesized molecules. biointerfaceresearch.com

For a hypothetical series of this compound derivatives, a QSAR model could be developed to predict a property of interest, for example, inhibitory activity against a particular enzyme. The model would be built on a training set of compounds for which this activity has been measured.

Table 1: Hypothetical QSAR Model Data for this compound Derivatives

Derivative (Substituent on Phenyl Ring)Molecular Weight ( g/mol )LogPPolar Surface Area (Ų)Predicted IC₅₀ (µM)
H (this compound)170.201.547.615.2
4-OCH₃200.231.656.88.5
4-Cl204.642.247.612.1
4-NO₂215.191.490.45.3

This table is for illustrative purposes and the data is not experimental.

In this hypothetical example, descriptors such as molecular weight, the partition coefficient (LogP), and polar surface area are used to predict the half-maximal inhibitory concentration (IC₅₀). Such models can guide the synthetic chemist to focus on derivatives, like the 4-nitro substituted one, that are predicted to be more potent.

Predicting the Reactivity of this compound Derivatives

Beyond predicting properties, computational chemistry offers powerful tools to understand and predict the chemical reactivity of molecules. Density Functional Theory (DFT) is a widely used quantum chemical method that can elucidate the electronic structure of molecules, providing insights into where and how a reaction is likely to occur. rsc.orgresearchgate.net

Key parameters derived from DFT calculations that help in predicting reactivity include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites within a molecule, indicating which atoms are most likely to be involved in electrophilic, nucleophilic, or radical attacks. researchgate.net

By calculating these parameters for a series of designed this compound derivatives, their relative reactivity can be predicted. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring would alter the HOMO and LUMO energy levels, thereby tuning the reactivity of the molecule.

Table 2: Predicted Reactivity Descriptors for this compound Derivatives via DFT

Derivative (Substituent on Phenyl Ring)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Predicted Reactivity
H (this compound)-7.5-1.26.3Moderate
4-OCH₃-7.1-1.16.0Higher
4-NO₂-8.0-1.86.2Lower (than OCH₃)
4-CN-8.2-2.06.2Lower (than OCH₃)

This table is for illustrative purposes and the data is not experimental.

Conclusion and Future Directions in Phenylsuccinonitrile Research

Summary of Key Advances and Contributions

Research on phenylsuccinonitrile has yielded significant progress in synthetic methodologies and has laid the groundwork for its application in materials science. A notable advancement is the development of stereoselective cyanation reactions, which allow for the controlled synthesis of this compound and its derivatives. For instance, recent studies have demonstrated the formation of 2-phenylsuccinonitrile from nitrostyrene (B7858105) with a 74% yield through a cyanation reaction. acs.orgnih.gov These synthetic achievements have established this compound as a valuable building block in organic chemistry, facilitating the construction of more intricate molecular architectures. The hydrolysis of para-substituted dimers of this compound has also been noted, indicating its potential for further chemical transformations. dss.go.th

Unexplored Synthetic Avenues and Methodological Challenges

While progress has been made, many synthetic routes for this compound remain to be explored. A primary challenge is the development of more efficient and environmentally friendly catalytic systems that can provide high yields and stereoselectivity under mild conditions. acs.org The synthesis of halonitriles, for example, has been hindered by the lack of efficient and reproducible halogenating agents with broad functional group tolerance. acs.org One innovative approach has been the use of 2-chloro-2-fluoro-2-phenylacetonitrile (B1486598) as a chlorinating agent for metalated nitriles. acs.org Future research may focus on the application of flow chemistry for the continuous and controlled production of this compound, which could offer enhanced safety and scalability. nih.gov Exploring alternative starting materials and reagents, such as the use of 5-aminotetrazole (B145819) as a safer cyanide source, could lead to more versatile and economical synthetic pathways. acs.orgnih.gov

Potential for Novel Material Applications and Design

The distinct chemical structure of this compound, featuring both a phenyl group and dinitrile functionalities, makes it a compelling candidate for the creation of new materials. nih.govuoregon.edu The nitrile groups can participate in polymerization reactions or act as ligands in the formation of metal-organic frameworks (MOFs). The phenyl ring offers a site for modification to fine-tune the electronic and physical properties of the resulting materials. Future investigations are expected to explore its incorporation into advanced polymers with desirable thermal and electronic characteristics. There is also potential for its use in the design of functional organic materials like liquid crystals and organic semiconductors. uoregon.edu

Challenges and Opportunities in Mechanistic Understanding

A comprehensive understanding of the reaction mechanisms involving this compound is crucial for further progress. Elucidating the precise roles of catalysts and intermediates in its synthesis is essential for optimizing reaction conditions. researchgate.net For example, mechanistic studies on the acylation of nitriles to β-ketonitriles have highlighted the role of enolate ions in directing subsequent reactions. researchgate.net Advanced spectroscopic and computational methods can provide deeper insights into these reaction pathways. scielo.br A more profound mechanistic understanding will facilitate the rational design of new catalysts and synthetic strategies, not only for this compound itself but also for its diverse derivatives.

Q & A

Q. What are the optimal synthesis routes for phenylsuccinonitrile, and how can experimental variables be controlled to improve yield?

this compound (C10H8N2) is synthesized via alkylation or acylation of alkenylpropanedinitriles. Key variables include reaction temperature (e.g., 160–165°C under reduced pressure), stoichiometry of nitrile precursors, and catalysis conditions. For reproducibility, document reaction times, purification steps (e.g., recrystallization at 67–69°C), and characterization data (e.g., NMR, IR). Early literature highlights regiochemical challenges in alkylation, requiring controlled addition of aryl groups to avoid side products .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural purity?

Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR to confirm the presence of two nitrile groups (δ ~110–120 ppm for CN) and aromatic protons (δ ~7.0–7.5 ppm). IR spectroscopy (C≡N stretch ~2240 cm<sup>-1</sup>) and mass spectrometry (exact mass: 156.069 g/mol) validate molecular identity. For novel derivatives, include elemental analysis (C, H, N) to confirm purity >95% .

Q. How do this compound’s physicochemical properties influence its solubility in organic solvents?

Its LogP (2.21) and polar surface area (47.58 Ų) predict moderate hydrophobicity, favoring dissolution in acetone or DCM. Experimental solubility data should be cross-referenced with computational models (e.g., COSMO-RS) to optimize solvent selection for reactions. Note that incomplete dissolution may indicate impurities requiring column chromatography .

Q. What protocols ensure accurate measurement of this compound’s thermal stability during kinetic studies?

Use differential scanning calorimetry (DSC) to monitor decomposition temperatures (>170°C). For kinetic assays, maintain inert atmospheres (N2/Ar) and validate heating rates via Arrhenius plots. Report uncertainties in melting/boiling points (±2°C) due to equipment calibration .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in this compound’s reactivity across catalytic systems?

Density Functional Theory (DFT) simulations of its molecular orbitals (e.g., using SMILES: C1=CC=C(C=C1)C(CC#N)C#N) predict electrophilic/nucleophilic sites. Compare computed activation energies with experimental kinetic data to identify mismatches. For example, discrepancies in regioselectivity may arise from solvent effects not accounted for in gas-phase models .

Q. What strategies mitigate enantiomeric impurities in this compound derivatives with stereocenters?

The compound’s uncertain stereocenter (see "uncertain atom stereocenter count: 1" in ) necessitates chiral HPLC or crystallization with resolving agents (e.g., tartaric acid). Monitor enantiomeric excess (ee) via circular dichroism (CD) and validate separation efficiency using racemic controls .

Q. How should researchers design experiments to address conflicting data on this compound’s role in polymer crosslinking?

Conduct systematic reviews (per Cochrane guidelines) to compare crosslinking efficiency across studies. Control variables like monomer ratios, initiator types, and curing times. Use rheometry or gel permeation chromatography (GPC) to quantify crosslink density, and report confidence intervals to assess statistical significance .

Q. What methodologies validate this compound’s compatibility with green chemistry principles?

Apply life-cycle analysis (LCA) to evaluate solvent waste and energy consumption in synthesis. Compare atom economy (theoretical: 72%) against actual yields. Explore biocatalytic routes (e.g., nitrilases) to replace toxic cyanide sources, citing precedents in nitrile metabolism .

Methodological Resources

Parameter Value Reference
Melting Point67–69°C
Boiling Point160–165°C (0.5 mmHg)
Molecular Weight156.18392 g/mol
Key Synthetic RoutesAlkylation of alkenylpropanedinitriles

Q. Guidelines for Reproducibility

  • Data Reporting : Include raw spectra, chromatograms, and crystallographic data in supplementary materials .
  • Ethical Compliance : Disclose conflicts of interest and obtain ethics approvals for studies involving human/environmental samples .
  • Statistical Rigor : Use ANOVA or t-tests for multi-group comparisons; report p-values and effect sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.